1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone
CAS No.: 94133-68-3
Cat. No.: VC17046561
Molecular Formula: C17H9Cl2F3O
Molecular Weight: 357.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94133-68-3 |
|---|---|
| Molecular Formula | C17H9Cl2F3O |
| Molecular Weight | 357.1 g/mol |
| IUPAC Name | 1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone |
| Standard InChI | InChI=1S/C17H9Cl2F3O/c1-8(23)12-7-15-14(5-10(18)6-16(15)19)13-4-9(17(20,21)22)2-3-11(12)13/h2-7H,1H3 |
| Standard InChI Key | MZJVEQJITLSVMB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure centers on a phenanthrene ring system, a polycyclic aromatic hydrocarbon comprising three fused benzene rings. At the 1- and 3-positions of the phenanthrene core, chlorine atoms are substituted, while a trifluoromethyl (-CF₃) group occupies the 6-position. An ethanone (acetyl) functional group is attached to the 9-position, completing the substitution pattern. This arrangement creates a highly electron-deficient aromatic system due to the electron-withdrawing effects of chlorine and the trifluoromethyl group, which may influence reactivity and intermolecular interactions.
The IUPAC name, 1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone, reflects this substitution pattern. The standardized InChI key (MZJVEQJITLSVMB-UHFFFAOYSA-N) and SMILES notation (CC(=O)C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F) provide unambiguous identifiers for computational chemistry and database searches.
Comparative Analysis with Derivatives
Related compounds include 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carbonyl chloride (CAS 94133-67-2) and 1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene (CAS 94133-66-1). These derivatives highlight the impact of functional group modifications on physicochemical properties:
| Property | 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone | 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carbonyl chloride | 1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene |
|---|---|---|---|
| Molecular Formula | C₁₇H₉Cl₂F₃O | C₁₆H₆Cl₃F₃O | C₁₆H₉Cl₂F₃ |
| Molecular Weight (g/mol) | 357.1 | 377.6 | 329.1 |
| Key Functional Groups | Ethanone | Carbonyl chloride | Methyl |
| Hydrogen Bond Acceptors | 4 | 4 | 0 |
The substitution of the ethanone group with a carbonyl chloride increases molecular weight by 20.5 g/mol and introduces additional reactivity for nucleophilic acyl substitution . Conversely, the methyl derivative lacks hydrogen-bonding capacity, potentially enhancing hydrophobicity .
Synthesis and Preparation
Reaction Pathways
While explicit synthetic protocols for 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone remain scarce, analogous compounds suggest multi-step strategies. A plausible route involves:
-
Friedel-Crafts Acylation: Introducing the ethanone group via reaction of phenanthrene with acetyl chloride in the presence of Lewis acids like AlCl₃.
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Electrophilic Halogenation: Sequential chlorination at the 1- and 3-positions using Cl₂ or SO₂Cl₂ under controlled conditions.
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Trifluoromethylation: Installation of the -CF₃ group via Ullmann-type coupling or radical trifluoromethylation .
Source details an 81% yield synthesis of 1-(Phenanthren-3-yl)ethanone using hydroxylamine hydrochloride and pyridine in ethanol, followed by acid-catalyzed cyclization. Adapting this method could involve halogenation steps post-acylation to achieve the target compound’s substitution pattern .
Challenges in Synthesis
Achieving regioselectivity in polycyclic systems remains a key hurdle. The phenanthrene skeleton’s planar structure predisposes it to multiple substitution sites, necessitating precise temperature control and directing groups. Additionally, the trifluoromethyl group’s steric bulk may impede subsequent reactions, requiring high-pressure conditions or specialized catalysts .
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